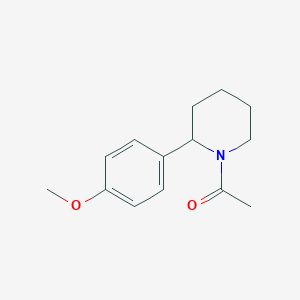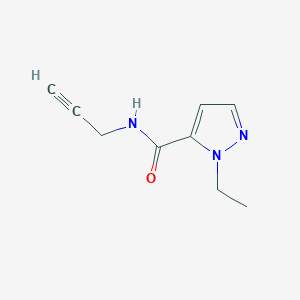
1-Ethyl-N-(prop-2-yn-1-yl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-N-(prop-2-yn-1-yl)-1H-pyrazole-5-carboxamide is a heterocyclic compound that features a pyrazole ring substituted with an ethyl group and a prop-2-yn-1-yl group
Preparation Methods
The synthesis of 1-Ethyl-N-(prop-2-yn-1-yl)-1H-pyrazole-5-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Substitution Reactions: The ethyl and prop-2-yn-1-yl groups are introduced through substitution reactions. For instance, the ethyl group can be added via an alkylation reaction using ethyl iodide, while the prop-2-yn-1-yl group can be introduced using propargyl bromide.
Amidation: The carboxamide group is typically introduced through an amidation reaction, where the carboxylic acid derivative of the pyrazole is reacted with an amine.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-Ethyl-N-(prop-2-yn-1-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or prop-2-yn-1-yl groups can be replaced with other substituents using appropriate reagents.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations.
Scientific Research Applications
1-Ethyl-N-(prop-2-yn-1-yl)-1H-pyrazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Biological Studies: It is used in studies investigating its effects on cellular processes, including its potential as an anti-inflammatory or anticancer agent.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-Ethyl-N-(prop-2-yn-1-yl)-1H-pyrazole-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The specific pathways involved depend on the biological context and the target of interest.
Comparison with Similar Compounds
1-Ethyl-N-(prop-2-yn-1-yl)-1H-pyrazole-5-carboxamide can be compared with similar compounds such as:
1-Ethyl-N-(prop-2-yn-1-yl)piperidin-4-amine: This compound features a piperidine ring instead of a pyrazole ring, which may result in different biological activities and chemical properties.
1-Ethyl-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide: This isomer differs in the position of the carboxamide group on the pyrazole ring, potentially leading to variations in reactivity and biological effects.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its interaction with biological targets and its chemical reactivity.
Properties
Molecular Formula |
C9H11N3O |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
2-ethyl-N-prop-2-ynylpyrazole-3-carboxamide |
InChI |
InChI=1S/C9H11N3O/c1-3-6-10-9(13)8-5-7-11-12(8)4-2/h1,5,7H,4,6H2,2H3,(H,10,13) |
InChI Key |
SCNIEULGMHRLFN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)NCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


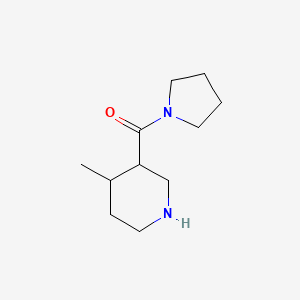
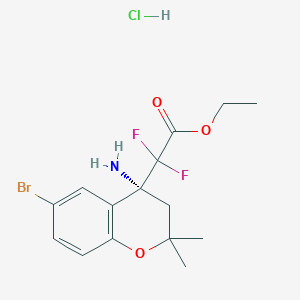
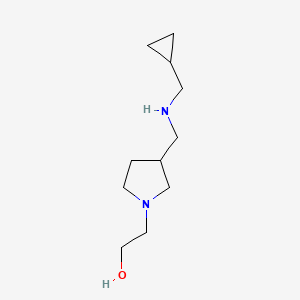
![(6-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B11796428.png)

![[2,2'-Bipiperidin]-6-one](/img/structure/B11796438.png)
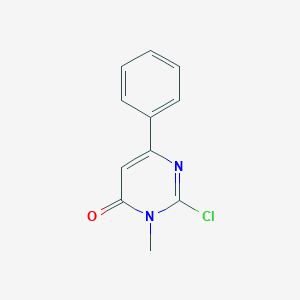
![(R)-1-(1-Cyclopropyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B11796450.png)


![6-(2,4-Dichlorophenyl)-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11796466.png)
![3-(6-Mesitylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid](/img/structure/B11796476.png)

